molecular formula C12H14N2O5 B15076224 Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate

Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate

Cat. No.: B15076224
M. Wt: 266.25 g/mol
InChI Key: HRSDGEOMISYTSZ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate is an organic compound with the molecular formula C11H14N2O5 It is a derivative of isophthalic acid and is characterized by the presence of a dimethyl ester group and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Aminoisophthalic acid+Methyl isocyanateDimethyl 5-[(methylamino)carbonyl]aminoisophthalate\text{5-Aminoisophthalic acid} + \text{Methyl isocyanate} \rightarrow \text{this compound} 5-Aminoisophthalic acid+Methyl isocyanate→Dimethyl 5-[(methylamino)carbonyl]aminoisophthalate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminoisophthalate: Similar in structure but lacks the methylamino carbonyl group.

    Dimethyl 5-{[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate}: Contains a benzodioxole group instead of a methylamino carbonyl group.

Uniqueness

Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

dimethyl 5-(methylcarbamoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14N2O5/c1-13-12(17)14-9-5-7(10(15)18-2)4-8(6-9)11(16)19-3/h4-6H,1-3H3,(H2,13,14,17)

InChI Key

HRSDGEOMISYTSZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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